2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Lipophilicity Drug-likeness Permeability

2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1223468-06-1) is a synthetic carbamate derivative combining a 2,2,2-trifluoroethoxy carbonyl group linked via a branched propan-2-yl spacer to an N-1-substituted imidazole ring. With a molecular formula C₉H₁₂F₃N₃O₂ and molecular weight 251.21 g/mol, this compound belongs to the class of fluorinated imidazole-containing carbamates that have attracted interest as building blocks for bioactive molecule synthesis, particularly in the design of aromatase (CYP19) inhibitors and other heme-targeting enzyme modulators.

Molecular Formula C9H12F3N3O2
Molecular Weight 251.21 g/mol
CAS No. 1223468-06-1
Cat. No. B1532177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate
CAS1223468-06-1
Molecular FormulaC9H12F3N3O2
Molecular Weight251.21 g/mol
Structural Identifiers
SMILESCC(CN1C=CN=C1)NC(=O)OCC(F)(F)F
InChIInChI=1S/C9H12F3N3O2/c1-7(4-15-3-2-13-6-15)14-8(16)17-5-9(10,11)12/h2-3,6-7H,4-5H2,1H3,(H,14,16)
InChIKeyVFEGCPQEKMGYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1223468-06-1): A Fluorinated Imidazole-Carbamate Building Block for Medicinal Chemistry and Aromatase Inhibitor Development


2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1223468-06-1) is a synthetic carbamate derivative combining a 2,2,2-trifluoroethoxy carbonyl group linked via a branched propan-2-yl spacer to an N-1-substituted imidazole ring [1]. With a molecular formula C₉H₁₂F₃N₃O₂ and molecular weight 251.21 g/mol, this compound belongs to the class of fluorinated imidazole-containing carbamates that have attracted interest as building blocks for bioactive molecule synthesis, particularly in the design of aromatase (CYP19) inhibitors and other heme-targeting enzyme modulators [2][3]. It is commercially available from multiple reputable vendors including Enamine (catalog EN300-56426) and Biosynth (catalog YYB46806) at a typical purity of 95% [4].

Why 2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate Cannot Be Generically Substituted by Close Analogs


Although several imidazole-carbamate analogs share a superficial structural resemblance, substitution among them is non-trivial because three molecular features simultaneously control binding affinity, metabolic fate, and synthetic versatility: (i) the electron-withdrawing trifluoroethyl ester group modulates carbamate hydrolytic stability and lipophilicity in a manner that non-fluorinated alkyl esters (tert-butyl, benzyl) cannot replicate [1]; (ii) the branched propan-2-yl linker positions the imidazole ring with distinct steric and conformational constraints compared to linear ethyl or propyl linkers, directly impacting heme-iron coordination geometry in CYP enzymes [2][3]; and (iii) the combination of imidazole N-1 substitution with a secondary carbamate NH provides a hydrogen-bond donor/acceptor profile that differs from analogs with primary carbamate NH or tertiary N-alkylation. Experimental evidence from aromatase inhibitor programs confirms that even one-carbon changes in linker length between azole and carbamate can shift IC₅₀ values by an order of magnitude [2]. These interlocking dependencies mean that generic substitution without supporting comparative data risks undermining the intended biological or synthetic outcome.

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Balanced Permeability vs. Propyl-Linker and Non-Fluorinated Analogs

The target compound exhibits a computed XLogP3-AA value of 1.2, which positions it in the optimal range (1–3) for both aqueous solubility and passive membrane permeability according to Lipinski and related drug-likeness guidelines [1]. By comparison, the regioisomeric propyl-linker analog 2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate (CAS 1197509-07-1) has an XLogP3-AA of 1.1, reflecting slightly higher polarity due to the linear three-carbon linker [2]. The tert-butyl analog (CAS 1489577-30-1; C₁₁H₁₉N₃O₂, MW 225.29) lacks fluorine and is predicted to have a higher logP (>2.0), potentially reducing aqueous solubility and altering PK profile . The benzyl analog (CAS 1876718-34-1; C₁₄H₁₇N₃O₂, MW 259.30) carries a significantly more lipophilic benzyl group that would further shift the logP upward, changing both solubility and protein binding characteristics . The 0.1-unit difference between target and propyl analog, while modest in magnitude, reflects the subtle influence of branching on solvation and is consistent with the known sensitivity of CYP enzyme binding pockets to linker topology [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count: Trifluoroethyl Group Adds Fluorine HBAs Absent in Non-Fluorinated Analogs

The target compound has a computed hydrogen bond acceptor (HBA) count of 6, compared to an estimated 3–4 HBA for non-fluorinated analogs such as tert-butyl or benzyl carbamate variants that lack the three fluorine atoms [1]. The three C–F bonds in the trifluoroethyl moiety serve as weak hydrogen bond acceptors that can participate in orthogonal multipolar C–F···H–C and C–F···C=O interactions, which have been shown to contribute up to 0.5–1.0 kcal/mol per interaction in protein–ligand complexes [2]. This added HBA capacity is absent in the tert-butyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1489577-30-1) and benzyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate (CAS 1876718-34-1), both of which rely solely on the carbamate carbonyl and imidazole nitrogens for hydrogen bond acceptance. In CYP19 (aromatase) inhibitor design, the presence of multiple hydrogen bond acceptors has been identified as an important feature providing auxiliary interactions inside the binding pocket, beyond heme-iron coordination [3].

Hydrogen bonding Target engagement CYP enzyme binding

Metabolic Stability: Trifluoroethyl Carbamates Exhibit Enhanced Hydrolytic Stability vs. Non-Fluorinated Alkyl Carbamates

A systematic review of carbamate structure-metabolism relationships established that alkyl-OCO-NHAlkyl carbamates exhibit intermediate metabolic lability, but the introduction of electron-withdrawing groups on the O-alkyl portion significantly retards esterase-mediated hydrolysis [1]. The trifluoroethyl group, with its strong electron-withdrawing effect (σ* ≈ +2.6 for CF₃CH₂– vs. +0.3 for CH₃CH₂–), destabilizes the tetrahedral intermediate formed during enzymatic hydrolysis, thereby reducing the hydrolytic rate [2]. This class-level SAR predicts that the target compound will have greater metabolic stability than its tert-butyl and benzyl counterparts: tert-butyl carbamates undergo acid-labile Boc deprotection under mildly acidic conditions, while benzyl carbamates are susceptible to both hydrogenolysis and CYP-mediated oxidation [1][3]. Although direct comparative half-life data for this specific compound are not publicly available, the qualitative rank order predicted by the SAR is: trifluoroethyl carbamate > benzyl carbamate > tert-butyl carbamate (under physiological pH and esterase exposure) [1]. This inference is corroborated by computational studies on N-(2,2,2-trifluoroethyl) carbamates showing that CF₃-related rotational isomerism further influences reactivity [4].

Metabolic stability Carbamate hydrolysis In vitro half-life

Linker Topology: Branched Propan-2-yl vs. Linear Ethyl/Propyl Spacers and Their Impact on Aromatase Inhibitor Potency

In the systematic SAR study by Ammazzalorso et al. (2021), imidazole-based carbamates were designed starting from the lead compound BAS02077837, which already demonstrated nanomolar aromatase inhibition (IC₅₀ = 16.5 nM) [1][2]. A key finding was that linker length and composition directly modulate inhibitory potency: modifying the linker from three to two carbon units and altering functional group composition produced significant potency shifts. The most active imidazole derivatives in that study (compounds 13a and 15c) achieved IC₅₀ values of 0.82 μM and 0.86 μM respectively, with enzymatic inhibition percentages of 81% and 72% compared to the reference drug letrozole [3]. The target compound's branched propan-2-yl linker (three carbons with a methyl branch at C2) provides a distinct topological profile compared to the linear ethyl linker (two carbons) of analog CAS 1208470-30-7 and the linear propyl linker (three linear carbons) of analog CAS 1197509-07-1 [4]. The methyl branch introduces steric hindrance that restricts rotational freedom (5 rotatable bonds in the target vs. 6 in the propyl analog), pre-organizing the imidazole-carbamate pharmacophore into a more constrained conformational ensemble. This pre-organization can reduce the entropic penalty upon binding to CYP19 or other targets, a principle consistent with the observation in the Ammazzalorso study that seemingly minor linker modifications produced measurable shifts in IC₅₀ [3].

Aromatase inhibition Linker SAR CYP19

Predicted Physicochemical Profile: Boiling Point, Density, and pKa as Indicators of Handling and Formulation Behavior

The target compound has predicted boiling point of 362.4 ± 42.0 °C, density of 1.34 ± 0.1 g/cm³, and pKa of 10.63 ± 0.46 (predicted for the imidazole conjugate acid) . By comparison, the ethyl-linker analog (CAS 1208470-30-7; MW 237.18) has a lower molecular weight and is expected to have a lower boiling point and density, while the tert-butyl analog (CAS 1489577-30-1; MW 225.29) lacks fluorination and would exhibit different thermal properties. The predicted pKa of 10.63 places the imidazole ring in the weakly basic range, meaning it will be predominantly neutral at physiological pH (7.4), which is favorable for passive membrane permeation [1]. This contrasts with more basic imidazole derivatives (pKa ~7) that can be partially protonated at physiological pH, altering distribution and target engagement. The density of 1.34 g/cm³ reflects the contribution of the trifluoromethyl group, which increases mass density relative to non-fluorinated analogs—a property that can affect compound handling during solid dispensing and formulation .

Physicochemical properties Formulation Storage

Recommended Application Scenarios for 2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate Based on Differentiation Evidence


Aromatase (CYP19) Inhibitor Lead Optimization and Linker SAR Exploration

The branched propan-2-yl linker, combined with the imidazole ring capable of heme-iron coordination, makes this compound a logical building block for synthesizing focused libraries around the BAS02077837 pharmacophore. The SAR evidence from Ammazzalorso et al. (2021) demonstrates that linker modifications in imidazole-carbamate series produce measurable IC₅₀ shifts [1]. Researchers can use this compound to systematically vary the steric environment around the imidazole-carbamate junction, probing the entropic contribution to binding that neither linear ethyl nor propyl linkers can address. The predicted metabolic stability advantage of the trifluoroethyl carbamate group over tert-butyl or benzyl alternatives further supports its use in cellular assays where esterase-mediated hydrolysis could confound results [2].

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

With a computed XLogP3 of 1.2 and six hydrogen bond acceptors including three fluorine atoms, this compound is well-suited for inclusion in fluorinated fragment libraries designed for ¹⁹F NMR screening against protein targets [1]. The trifluoroethyl group provides a sensitive ¹⁹F NMR probe (three equivalent fluorine nuclei with a characteristic chemical shift distinct from aromatic CF₃ groups), enabling direct detection of protein–ligand interactions at low fragment concentrations (typically 50–500 μM). Unlike the tert-butyl analog, which lacks a ¹⁹F handle, or the benzyl analog, which requires ¹H-based detection with lower sensitivity, this compound offers a built-in spectroscopic reporter that accelerates hit identification and validation workflows [2].

CYP Enzyme Inhibition Profiling and Selectivity Panel Design

The imidazole ring is a recognized pharmacophore for cytochrome P450 enzyme inhibition via coordination to the heme iron [1]. This compound's specific linker topology (branched propan-2-yl with 5 rotatable bonds) may confer differential selectivity across CYP isoforms (CYP19, CYP17, CYP11B2, etc.) compared to linear-linker analogs. The hydrogen bond acceptor profile (6 HBAs including fluorine) provides additional opportunities for isoform-selective interactions beyond heme coordination. Researchers developing CYP selectivity panels can use this compound alongside its ethyl-linker (CAS 1208470-30-7) and propyl-linker (CAS 1197509-07-1) analogs to probe the contribution of linker geometry to isoform selectivity, an approach consistent with the observation in the literature that small structural changes in the azole-carbamate series can redirect inhibitory preference [2].

Synthesis of Metabolically Stabilized Bioactive Conjugates via Carbamate Linkage

For medicinal chemistry programs requiring a stable carbamate linkage to connect an imidazole-containing head group to a trifluoroethyl tail, this compound offers a pre-assembled scaffold. The class-level SAR on carbamate hydrolysis predicts that the trifluoroethyl ester will resist esterase cleavage more effectively than corresponding methyl, ethyl, tert-butyl, or benzyl carbamates [1]. This property is particularly valuable in the design of bifunctional molecules (PROTACs, fluorescent probes, affinity labels) where premature linker cleavage in cellular or in vivo settings would abrogate the intended pharmacology. The commercial availability of this compound at 95% purity from multiple vendors (Enamine EN300-56426, Biosynth YYB46806, AKSci 9578DG) facilitates rapid procurement for pilot studies [2].

Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.